molecular formula C10H9NO2 B1355603 3-(2-Cyanophenyl)propanoic acid CAS No. 27916-43-4

3-(2-Cyanophenyl)propanoic acid

Cat. No. B1355603
CAS RN: 27916-43-4
M. Wt: 175.18 g/mol
InChI Key: ZVPSKABEFALNET-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)propanoic acid is a chemical compound with the CAS Number: 27916-43-4 . It has a molecular weight of 175.19 and its molecular formula is C10H9NO2 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyanophenyl group attached to a propanoic acid group . The InChI code for this compound is 1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-Cyanophenyl)propanoic acid, has been explored as a renewable building block for polybenzoxazine, a type of polymer. This application is significant in materials science, offering an eco-friendly alternative for creating polymers with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Food Contact Material Safety

The safety evaluation of substances related to this compound has been investigated, specifically for their use in food contact materials. This research is crucial in determining the risks associated with the use of such substances in materials that come into contact with food (Flavourings, 2011).

Synthesis of Novel S1P1 Agonist

An improved synthesis method for a novel S1P1 agonist, CYM-5442, has been developed using this compound as a starting material. This synthesis approach is noted for its simplicity and good overall yield, highlighting the potential of this compound in pharmaceutical synthesis (Zhao Tian-tia, 2014).

Anti-Inflammatory Properties

Research into phenolic compounds structurally similar to this compound has identified potential anti-inflammatory effects. These findings could provide a foundation for further investigation into the therapeutic applications of such compounds (Ren et al., 2021).

Enantioseparation of Isomeric Acids

The enantioseparation of this compound analogs, such as 2-(methylphenyl)propanoic acids, has been studied using countercurrent chromatography. This research contributes to the understanding of chiral separation in pharmaceutical chemistry (Jin et al., 2020).

Antioxidant and Anti-Inflammatory Evaluation

Conjugates of amino acids with nifedipine, involving compounds structurally related to this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These findings are important for developing new therapeutic agents (Subudhi & Sahoo, 2011).

Safety and Hazards

The compound is classified under GHS07 for safety . It is harmful if swallowed and causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3-(2-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSKABEFALNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496361
Record name 3-(2-Cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27916-43-4
Record name 3-(2-Cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of (Z)-3-(2-cyanophenyl)acrylic acid (Example 323a, 4.75 g) in ethanol (50 mL) was added to 5% Palladium (0.292 g) in ethanol (50 mL) and hydrogenated under 2.0 bar hydrogen pressure for 2 h. The reaction mixture was filtered and the filtrate evaporated to dryness to afford the sub title compound as a solid (4.36 g).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.292 g
Type
catalyst
Reaction Step One

Q & A

Q1: The paper mentions that 3-(2-Cyanophenyl)propanoic acid is a cheap and easily available starting material. What makes this compound synthetically versatile for this specific synthesis?

A1: The structure of this compound possesses several features that lend themselves well to the synthesis of CYM-5442:

  • Presence of a Carboxylic Acid Group: This functional group serves as a handle for various chemical transformations. In the synthesis of CYM-5442, it facilitates the formation of an amide bond, a crucial structural element in the final compound. []
  • Friedel-Crafts Acylation: The presence of the propanoic acid side chain allows for a Friedel-Crafts acylation reaction. This reaction is used to form a cyclic ketone (4-carbonitrile-1-indanone), which is another key intermediate in the synthesis. []

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